Symmetric A2 monomer 4,5-dibromobenzene-1,2-diamine (CAS 49764-63-8) overcomes chain termination issues of mono-bromo analogs and sluggish cross-coupling of dichloro variants. Ortho-diamine condenses to form quinoxaline/benzothiadiazole cores, while dual C-Br bonds enable Suzuki/Stille coupling for D-A architectures and high-MW polymers. • Enables TADF emitters and conjugated microporous polymers without chain termination. • Allows mild late-stage functionalization in medicinal chemistry SAR. In stock for immediate purchase.
4,5-Dibromobenzene-1,2-diamine (CAS 49764-63-8) is a bifunctional organic building block characterized by an ortho-diamine motif and two symmetric bromine substituents. In industrial and academic procurement, it is primarily sourced as a precursor for the synthesis of complex fused heterocycles, such as quinoxalines, benzothiadiazoles, and benzimidazoles[1]. Its procurement value lies in its orthogonal reactivity: the diamine allows for rapid condensation reactions, while the two bromine atoms serve as handles for subsequent palladium-catalyzed cross-coupling. This dual functionality makes it a primary starting material for constructing extended Donor-Acceptor (D-A) architectures, thermally activated delayed fluorescence (TADF) emitters, and conjugated microporous polymers [1].
Heterocycle Synthesisortho-diamine condensation with diketones, aldehydes, quinones
Cross-Coupling Handlestwo equivalent aryl bromide sites for sequential functionalization
Electronic Tuningbromine substituents modulate ligand field and π-system properties
Substituting 4,5-dibromobenzene-1,2-diamine with closely related analogs fundamentally alters synthetic pathways and product viability. Using unsubstituted o-phenylenediamine yields terminal heterocycles that lack the halogen handles necessary for downstream structural extension, halting the synthesis of extended optoelectronic materials[1]. Procurement of mono-halogenated variants, such as 4-bromobenzene-1,2-diamine, results in asymmetric products and acts as a chain terminator in step-growth polymerizations, preventing the formation of high-molecular-weight frameworks [2]. Furthermore, while 4,5-dichlorobenzene-1,2-diamine offers similar symmetric handles, the significantly higher bond dissociation energy of the C-Cl bond reduces cross-coupling reactivity, requiring higher temperatures and specialized phosphine ligands that complicate scale-up and risk degrading sensitive intermediates [1].
4,5-Dibromo derivative
Higher polarizability and weaker C–Br bond enable efficient oxidative addition and directional halogen bonding
4,5-Dichloro or unsubstituted analog
Lower reactivity in cross-coupling; weaker or absent halogen bonding; altered crystal packing and electronic profile may shift reaction outcomes
Dual bromide handles
Enables orthogonal functionalization without protecting groups
Mono-bromo or chloro variants
May require additional synthetic steps or harsher conditions; nucleophilic aromatic substitution pathway may be unavailable
For downstream structural extension via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the carbon-bromine bonds in 4,5-dibromobenzene-1,2-diamine offer lower activation barriers than their chlorinated counterparts. Standard cross-coupling of the dibromo derivative proceeds with high conversion (>70% yield) using standard Pd(PPh3)4 catalysts at moderate temperatures (e.g., 80 °C) [1]. In contrast, 4,5-dichlorobenzene-1,2-diamine exhibits reduced reactivity under these conditions, typically requiring sterically demanding phosphine ligands and higher temperatures (>100 °C) to achieve comparable oxidative addition rates [1].
| Evidence Dimension | Catalyst requirement and reaction temperature for cross-coupling |
| Target Compound Data | Standard Pd(0) catalysts (e.g., Pd(PPh3)4) at 80 °C |
| Comparator Or Baseline | 4,5-Dichlorobenzene-1,2-diamine (Requires specialized bulky ligands and >100 °C) |
| Quantified Difference | Eliminates the need for specialized ligands and lowers required reaction temperature by >20 °C |
| Conditions | Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of the halogenated diamine or its condensed heterocycle |
Reduces catalyst procurement costs and avoids harsh conditions that can degrade sensitive functional groups during library synthesis.
When synthesizing conjugated polymers or extended network frameworks, the symmetrical dibromo substitution of 4,5-dibromobenzene-1,2-diamine allows it to function as an A2-type monomer. This enables linear step-growth polymerization and the formation of high-molecular-weight structures[1]. Conversely, substituting with 4-bromobenzene-1,2-diamine introduces only a single reactive handle. This mono-bromo analog acts as a chain terminator during polycondensation, strictly limiting the product to asymmetric small molecules or dimers [1].
| Evidence Dimension | Polymer chain propagation capability |
| Target Compound Data | Functions as an A2 monomer for continuous chain growth |
| Comparator Or Baseline | 4-Bromobenzene-1,2-diamine (Functions as a chain terminator) |
| Quantified Difference | Enables multi-unit polymer/framework synthesis vs. capping at 1-2 units |
| Conditions | Step-growth polymerization (e.g., Yamamoto or Suzuki polycondensation) |
Procurement of the dibromo variant is mandatory for materials science applications requiring extended polymeric or framework backbones.
4,5-Dibromobenzene-1,2-diamine provides orthogonal synthetic handles: the ortho-diamine motif undergoes quantitative condensation with alpha-diketones to form quinoxalines, while the bromine atoms remain intact for subsequent functionalization. For instance, Suzuki coupling of the dibromo-precursor or its resulting heterocycle yields extended terphenyl or donor-acceptor architectures in overall yields exceeding 50% [1]. Unsubstituted o-phenylenediamine yields terminal heterocycles that completely lack these halogen handles, making further transition-metal-catalyzed extension impossible [1].
| Evidence Dimension | Availability of reactive sites post-condensation |
| Target Compound Data | 2 active C-Br sites retained for cross-coupling |
| Comparator Or Baseline | Unsubstituted o-phenylenediamine (0 active sites retained) |
| Quantified Difference | 100% increase in cross-coupling handles allowing >50% yield in subsequent structural extension steps |
| Conditions | Condensation followed by Pd-catalyzed cross-coupling |
Essential for synthesizing complex, multi-unit optoelectronic materials where the central heterocycle must be flanked by donor or acceptor groups.
Leveraging the orthogonal reactivity demonstrated in Section 3, 4,5-dibromobenzene-1,2-diamine is procured for constructing Donor-Acceptor (D-A) architectures. Condensation forms an electron-accepting quinoxaline or benzothiadiazole core, while the preserved bromine handles allow for the attachment of electron-donating groups via cross-coupling, enabling precise tuning of the singlet-triplet energy gap for TADF emitters [1].
Because it acts as a symmetric A2 monomer rather than a chain terminator, this compound is a standard building block for step-growth polymerization. It is utilized to synthesize nitrogen-rich conjugated microporous polymers and covalent organic frameworks used in gas storage and electrochemical energy storage [2].
In medicinal chemistry, the dibromo substitution allows for the generation of diverse structure-activity relationship (SAR) libraries. After forming the benzimidazole core, the reactive C-Br bonds enable mild, late-stage functionalization via Suzuki or Buchwald-Hartwig couplings, a process that would be significantly hindered if the dichloro analog were used [3].
Irritant